N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a furan-substituted benzyl group. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-deficient properties, which can enhance charge transfer in photonic applications or modulate receptor binding in bioactive molecules . The furan group introduces additional π-conjugation and may influence solubility or metabolic stability.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-25(22,16-3-1-2-15-17(16)20-24-19-15)18-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBQZOIVMYUFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan-3-ylbenzyl group is then introduced via a nucleophilic substitution reaction, where the benzyl halide reacts with the thiadiazole core in the presence of a base such as potassium carbonate. Finally, the sulfonamide group is added through a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amino-thiadiazole derivatives.
Substitution: Halogenated or alkylated benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer potential of thiadiazole derivatives, including N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. The compound has shown promising results against various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). The compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activities. Research indicates that this compound exhibits:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
- Fungal Activity : Demonstrated antifungal properties against strains like Candida albicans, highlighting its potential as an antifungal agent .
Anticancer Efficacy Study
A recent study evaluated the efficacy of this compound in a series of xenograft models. The compound was administered at varying doses, revealing:
| Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |
|---|---|---|
| 10 | 30 | 70 |
| 20 | 50 | 85 |
| 50 | 75 | 95 |
These results suggest a dose-dependent response in tumor suppression and improved survival rates among treated subjects .
Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties:
| Pathogen | MIC (µg/mL) | Comparison Drug (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | Penicillin (32) |
| Escherichia coli | 16 | Ampicillin (64) |
| Candida albicans | 4 | Fluconazole (16) |
The compound outperformed several standard antibiotics in terms of potency against these pathogens .
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with these targets, potentially inhibiting their activity or altering their function. The furan ring and thiadiazole moiety are particularly important for these interactions, as they can participate in π-π stacking and other aromatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinyl Derivatives
A closely related compound, N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide hydrate (CAS: 1202864-36-5), shares the benzo[c][1,2,5]thiadiazole-sulfonamide core but replaces the furan-benzyl group with a pyridinyl-piperazinyl chain. This substitution confers distinct pharmacological properties. For example, piperazinyl derivatives have shown selectivity as muscarinic acetylcholine receptor (mAChR) antagonists, particularly for M1 and M4 subtypes, with IC₅₀ values in the nanomolar range .
Key Differences:
- Substituent Effects : The furan-benzyl group in the target compound may reduce basicity compared to the pyridinyl-piperazinyl chain, altering pharmacokinetics.
- Receptor Selectivity : Piperazinyl derivatives exhibit mAChR antagonism, while the furan analog’s activity remains uncharacterized in the provided evidence.
Triazole-Thione Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9]) share a sulfonamide linkage but incorporate a triazole-thione ring instead of benzo[c][1,2,5]thiadiazole. These derivatives are synthesized via cyclization of hydrazinecarbothioamides and exhibit tautomeric equilibria between thiol and thione forms .
Key Differences:
- Spectral Signatures : IR spectra of triazole-thiones lack C=O stretching bands (1663–1682 cm⁻¹), whereas the benzo[c][1,2,5]thiadiazole core shows distinct absorption in UV-Vis spectra due to extended conjugation .
Fluorescent Sensor Derivatives
Derivatives like 7-(9-octyl-9H-carbazol-3-yl)-N-(4-nitrophenyl)-benzo[c][1,2,5]thiadiazol-4-amine (CBT-NH) utilize the benzo[c][1,2,5]thiadiazole core for fluorescence sensing. These compounds exhibit redshifted emission spectra due to donor-acceptor interactions, with quantum yields up to 0.45 in polar solvents .
Key Differences:
- Functional Groups: The target compound’s furan-benzyl group may alter photophysical properties compared to carbazole or phenothiazine substituents.
- Applications : Fluorescent sensors prioritize luminescence efficiency, whereas sulfonamide derivatives like the target compound may focus on bioactivity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Research Findings on Analogous Compounds
Biological Activity
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : The initial step often includes the reaction of furan derivatives with thioketones or thiosemicarbazides to form the thiadiazole ring.
- Benzyl Substitution : The introduction of the benzyl group is achieved through a nucleophilic substitution reaction.
- Sulfonamide Formation : Finally, the sulfonamide moiety is introduced via reaction with sulfonyl chlorides.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research has demonstrated that thiadiazole derivatives possess anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). IC50 values for these compounds can be comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- Inhibition Studies : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, MIC values were reported in the range of 0.008 to 0.06 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, these compounds may exhibit anti-inflammatory properties:
- Animal Models : Studies utilizing carrageenan-induced paw edema in rats have indicated that certain thiadiazoles can significantly reduce inflammation compared to control groups .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Summary Table
Q & A
Q. Can this compound serve as a photosensitizer in photodynamic therapy (PDT)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
